molecular formula C15H11ClN2O2 B102108 2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 17745-06-1

2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No.: B102108
CAS No.: 17745-06-1
M. Wt: 286.71 g/mol
InChI Key: ZPHLXYYPDRCBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The presence of the p-chlorophenyl group enhances its biological activity, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- can be achieved through various methods. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves the use of multicomponent reactions, which allow for the efficient synthesis of a wide range of products while avoiding complex multistage processes . This approach is favored due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Transition metal catalysts or metal-free oxidation agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction can lead to various biological effects, including sedation and anti-inflammatory responses.

Properties

CAS No.

17745-06-1

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-4-10(5-7-11)15-12(9-14(19)20)18-8-2-1-3-13(18)17-15/h1-8H,9H2,(H,19,20)

InChI Key

ZPHLXYYPDRCBMG-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl

17745-06-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.